molecular formula C11H7BrClNO3 B1420498 Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate CAS No. 1133116-01-4

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate

Cat. No. B1420498
M. Wt: 316.53 g/mol
InChI Key: WCWUTFMDWMNPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H7BrClNO3 . It contains a total of 25 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic secondary amine .


Molecular Structure Analysis

The molecular structure of “Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate” is characterized by a quinoline core, which is a vital scaffold for leads in drug discovery . The compound contains a bromine atom at the 8th position, a chlorine atom at the 6th position, a hydroxy group at the 4th position, and a carboxylate group at the 2nd position .


Physical And Chemical Properties Analysis

“Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate” has a molecular weight of 316.54 . The compound is characterized by its IUPAC name, methyl 8-bromo-6-chloro-4-oxo-1,4-dihydro-2-quinolinecarboxylate .

Scientific Research Applications

Photolabile Protecting Group

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate (BHQ) has been synthesized and identified as an effective photolabile protecting group for carboxylic acids. Its greater single-photon quantum efficiency compared to other esters and its sensitivity to multiphoton-induced photolysis make it suitable for in vivo use. BHQ is especially useful as a caging group for biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Synthesis of Photochromic Spiropyrans

The Duff formylation of bromo- or chloro-8-hydroxyquinoline results in 7-formyl derivatives. These are used to synthesize photochromic spiropyrans with potential applications in thermal and photo-induced isomerization. This synthesis has been explored through NMR and UV spectroscopy (Voloshin et al., 2008).

Antimicrobial and Food Preservation

Studies on the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, have shown potential for developing eco-friendly food supplemental agents and pharmaceuticals. These substances exhibit strong activities against foodborne bacteria, suggesting their utility in food preservation (Kim et al., 2014).

Corrosion Inhibition in Metals

8-Hydroxyquinoline derivatives have been researched for their corrosion inhibition properties on metals, particularly mild steel, in acidic environments. This research includes exploring the adsorption behavior and efficiency of these compounds as protective agents against metal corrosion (Rbaa et al., 2018).

Synthesis of Novel Derivatives

Research has also been conducted on synthesizing novel derivatives of 8-hydroxyquinoline for various applications. This includes the creation of different compounds through chemical reactions, which are then characterized for their physical and chemical properties (El-Agrody & Al-Ghamdi, 2011).

properties

IUPAC Name

methyl 8-bromo-6-chloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO3/c1-17-11(16)8-4-9(15)6-2-5(13)3-7(12)10(6)14-8/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWUTFMDWMNPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674958
Record name Methyl 8-bromo-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate

CAS RN

1133116-01-4
Record name Methyl 8-bromo-6-chloro-1,4-dihydro-4-oxo-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-bromo-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate
Reactant of Route 3
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate
Reactant of Route 4
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate
Reactant of Route 5
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate
Reactant of Route 6
Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.